tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a trimethylpyrimidinyl moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,5,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the trimethylpyrimidinyl moiety is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents such as DMF or DMSO, often at elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyrimidine rings.
Reduction: Reduced forms of the pyrimidine or piperazine rings.
Substitution: Derivatives with new functional groups replacing the tert-butyl or trimethylpyrimidinyl moieties.
Scientific Research Applications
Chemistry: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is utilized to study the interactions of piperazine derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and mechanisms of action of piperazine-containing drugs.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its reactivity and stability make it a valuable component in the formulation of agrochemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The trimethylpyrimidinyl moiety may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the trimethylpyrimidinyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11-12(2)17-13(3)18-14(11)19-7-9-20(10-8-19)15(21)22-16(4,5)6/h7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHATKPJZOCRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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